molecular formula C12H24N2O B1303892 4-Pentylcyclohexanecarbohydrazide CAS No. 454473-85-9

4-Pentylcyclohexanecarbohydrazide

Cat. No.: B1303892
CAS No.: 454473-85-9
M. Wt: 212.33 g/mol
InChI Key: MBWRHUSKMKZTLJ-UHFFFAOYSA-N
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Description

4-Pentylcyclohexanecarbohydrazide is an organic compound with the molecular formula C12H24N2O It is a derivative of cyclohexane, featuring a pentyl group and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylcyclohexanecarbohydrazide typically involves the reaction of 4-pentylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-pentylcyclohexanone+hydrazine hydrateThis compound\text{4-pentylcyclohexanone} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4-pentylcyclohexanone+hydrazine hydrate→this compound

The reaction mixture is heated under reflux for several hours, after which the solvent is removed, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Pentylcyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carbohydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Pentylcyclohexanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexanecarbohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carbohydrazide group can form hydrogen bonds and other interactions with biological targets, influencing their function. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butylcyclohexanecarbohydrazide
  • 4-Hexylcyclohexanecarbohydrazide
  • 4-Octylcyclohexanecarbohydrazide

Uniqueness

4-Pentylcyclohexanecarbohydrazide is unique due to its specific chain length and the presence of the carbohydrazide functional group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-pentylcyclohexane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(15)14-13/h10-11H,2-9,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWRHUSKMKZTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377491
Record name 4-pentylcyclohexanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454473-85-9
Record name 4-pentylcyclohexanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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